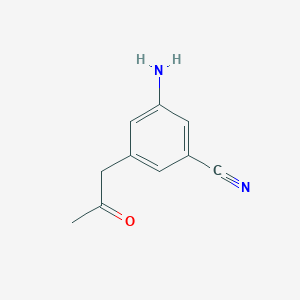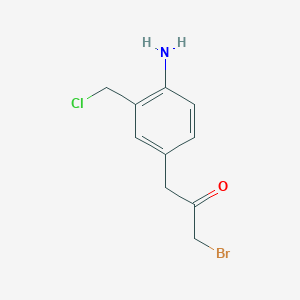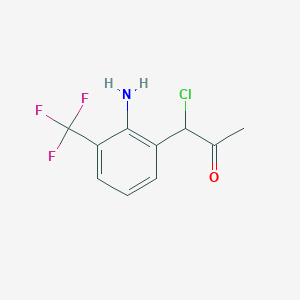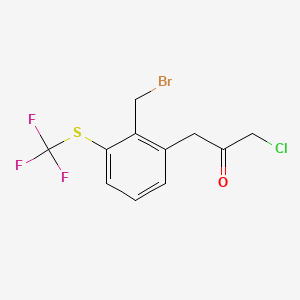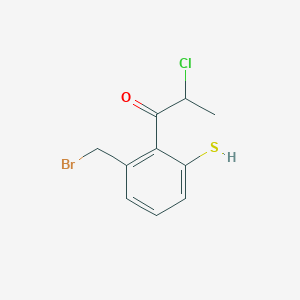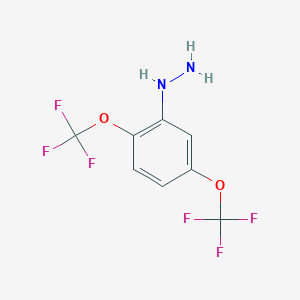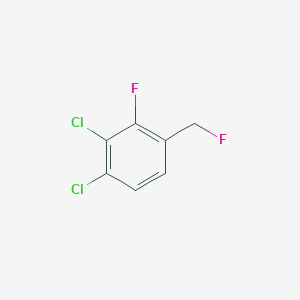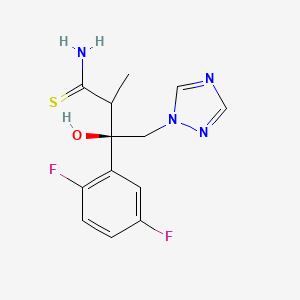
(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide is a complex organic compound featuring a difluorophenyl group, a triazole ring, and a butanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluorophenyl intermediate:
Construction of the triazole ring:
Assembly of the butanethioamide backbone: This involves the coupling of the difluorophenyl and triazole intermediates with a suitable butanethioamide precursor under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, such as reducing the triazole ring to a triazoline.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially at the fluorine positions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving triazole-containing compounds.
Medicine: Investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is a common motif in many bioactive molecules.
Mechanism of Action
The mechanism of action of (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require these ions for their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Isavuconazole: A triazole antifungal drug with a similar triazole ring structure.
Fluconazole: Another triazole antifungal with a difluorophenyl group.
Voriconazole: A triazole antifungal with a similar mechanism of action.
Uniqueness
(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide is unique due to its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C13H14F2N4OS |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide |
InChI |
InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8?,13-/m1/s1 |
InChI Key |
UWVOPVUWKIHGRF-AZMWARKLSA-N |
Isomeric SMILES |
CC(C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |
Canonical SMILES |
CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



